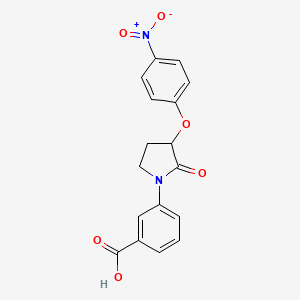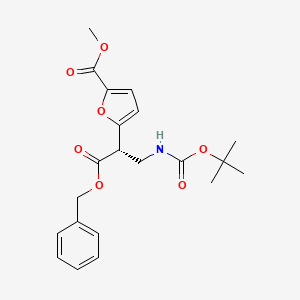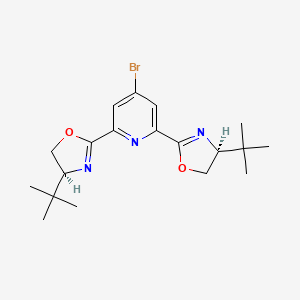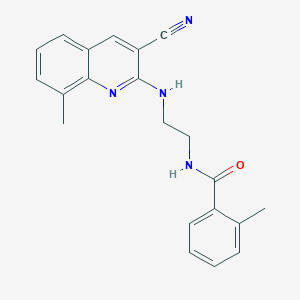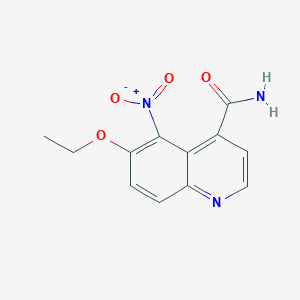
(5-(1H-Imidazol-5-yl)furan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1H-Imidazol-5-yl)furan-2-yl)methanamine: is a heterocyclic compound that features both an imidazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(1H-Imidazol-5-yl)furan-2-yl)methanamine typically involves the reaction of a furan derivative with an imidazole derivative under specific conditions. One common method involves the use of a furan-2-carbaldehyde and 1H-imidazole-5-carboxaldehyde, followed by reductive amination to introduce the methanamine group. The reaction conditions often require a reducing agent such as sodium borohydride or lithium aluminum hydride in a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted methanamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its dual-ring structure makes it a versatile intermediate.
Biology: In biological research, (5-(1H-Imidazol-5-yl)furan-2-yl)methanamine is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its imidazole ring is known to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of (5-(1H-Imidazol-5-yl)furan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
(1H-Imidazol-5-yl)methanamine: Lacks the furan ring, making it less versatile in certain applications.
(5-(1H-Imidazol-5-yl)thiophen-2-yl)methanamine: Contains a thiophene ring instead of a furan ring, which can alter its chemical reactivity and biological activity.
(5-(1H-Imidazol-5-yl)pyridin-2-yl)methanamine: Features a pyridine ring, which can enhance its binding to certain biological targets due to the nitrogen atom in the ring.
Uniqueness: The combination of an imidazole and a furan ring in (5-(1H-Imidazol-5-yl)furan-2-yl)methanamine provides a unique scaffold that can interact with a wide range of molecular targets. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
[5-(1H-imidazol-5-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C8H9N3O/c9-3-6-1-2-8(12-6)7-4-10-5-11-7/h1-2,4-5H,3,9H2,(H,10,11) |
InChI Key |
UQTNSRLIQCMEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CN=CN2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


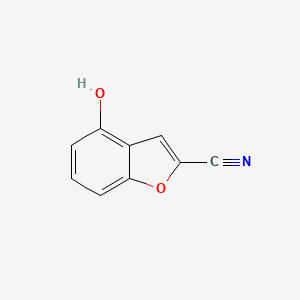
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)
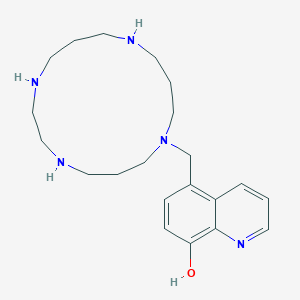

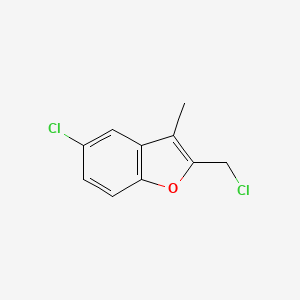
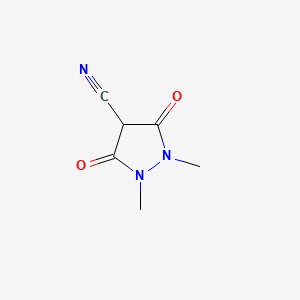
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)

